molecular formula C11H12N4O2 B11667510 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol

4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol

Cat. No.: B11667510
M. Wt: 232.24 g/mol
InChI Key: VKMJSKFTJKXVKU-WUXMJOGZSA-N
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Description

4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol is a complex organic compound that features a triazole ring and a benzene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol typically involves the formation of the triazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a condensation reaction with a benzene derivative to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]benzene-1,2-diol is unique due to the combination of the triazole ring and the benzene ring with hydroxyl groups. This combination provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C11H12N4O2/c1-7-13-14-8(2)15(7)12-6-9-3-4-10(16)11(17)5-9/h3-6,16-17H,1-2H3/b12-6+

InChI Key

VKMJSKFTJKXVKU-WUXMJOGZSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)O)O)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)O)O)C

Origin of Product

United States

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